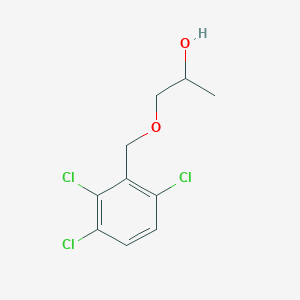
Tritac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritac, also known as this compound, is a useful research compound. Its molecular formula is C10H11Cl3O2 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.71e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology
TriTACs are primarily being investigated for their application in cancer treatment, particularly for solid tumors that have historically been challenging to treat with conventional therapies.
- Case Study: HPN424
HPN424 is a PSMA-targeting TriTAC currently in clinical development for metastatic castration-resistant prostate cancer. This construct has shown promising preclinical results, demonstrating effective tumor lysis and improved patient outcomes compared to existing therapies .
Immunotherapy Enhancement
TriTACs can potentially enhance the efficacy of existing immunotherapies by:
- Combining with Checkpoint Inhibitors : The dual approach can overcome immune evasion mechanisms employed by tumors.
- Modulating T-cell Activation : By providing a more robust activation signal through trispecific targeting, TriTACs can improve T-cell responses against tumors .
Table 1: Comparison of TriTACs with Traditional Therapies
| Feature | TriTACs | Traditional T-cell Engagers |
|---|---|---|
| Stability | High | Moderate |
| Size | Small | Larger |
| Serum Half-life | Long | Short |
| Targeting Specificity | High | Variable |
| Efficacy in Solid Tumors | Promising | Limited |
Case Study 1: Efficacy of this compound in Preclinical Models
In a study evaluating the efficacy of HPN424, researchers observed significant tumor regression in mouse models of prostate cancer. The study highlighted:
- Tumor Reduction : A reduction in tumor size by over 50% within four weeks of treatment.
- Survival Rates : Increased survival rates compared to control groups receiving no treatment or traditional therapies.
Case Study 2: Safety Profile Assessment
A safety assessment conducted during early-phase clinical trials showed:
- Adverse Events : Minimal adverse events reported, primarily mild infusion reactions.
- Patient Tolerance : High tolerance among patients with advanced malignancies, indicating a favorable safety profile for further development.
Propiedades
Número CAS |
1861-44-5 |
|---|---|
Fórmula molecular |
C10H11Cl3O2 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
Clave InChI |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
SMILES canónico |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Key on ui other cas no. |
1861-44-5 |
Solubilidad |
2.71e-04 M |
Sinónimos |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
Presión de vapor |
1.00e-04 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















